![molecular formula C18H22O3Si B14275550 {[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane CAS No. 154437-70-4](/img/structure/B14275550.png)
{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane is an organosilicon compound that features a unique combination of benzyloxy and phenoxy groups attached to a vinyl ether moiety, which is further bonded to a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane typically involves the reaction of benzyloxy and phenoxy derivatives with vinyl ether and trimethylsilyl chloride under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the vinyl ether and the aromatic groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy or phenoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include benzoic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions employed.
Applications De Recherche Scientifique
{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of {[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The vinyl ether moiety can undergo polymerization, while the benzyloxy and phenoxy groups can engage in electrophilic and nucleophilic substitution reactions. The trimethylsilyl group provides stability and enhances the compound’s reactivity under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
{[2-(Benzyloxy)-1-phenoxyvinyl]oxy}(trimethyl)silane): Similar structure but with a vinyl group instead of a vinyl ether.
{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(triethyl)silane): Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.
Uniqueness
{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane is unique due to its combination of benzyloxy and phenoxy groups with a vinyl ether moiety, which provides distinct reactivity and stability compared to other similar compounds. The presence of the trimethylsilyl group further enhances its utility in various chemical reactions and applications.
Propriétés
Numéro CAS |
154437-70-4 |
|---|---|
Formule moléculaire |
C18H22O3Si |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
trimethyl-(1-phenoxy-2-phenylmethoxyethenoxy)silane |
InChI |
InChI=1S/C18H22O3Si/c1-22(2,3)21-18(20-17-12-8-5-9-13-17)15-19-14-16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3 |
Clé InChI |
CVFGZEBIMIPJEK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=COCC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


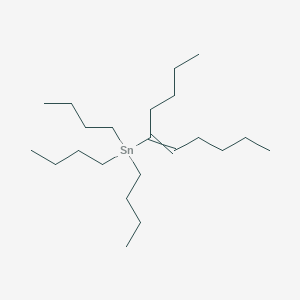
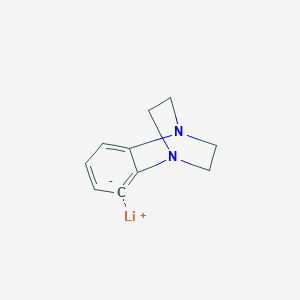
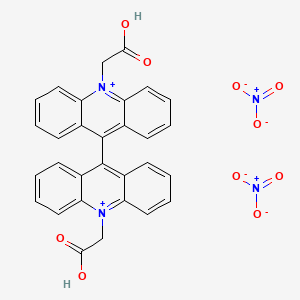
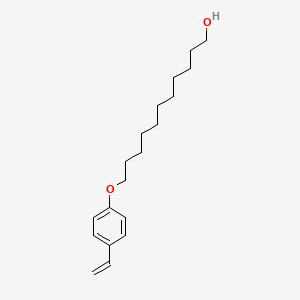
![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)
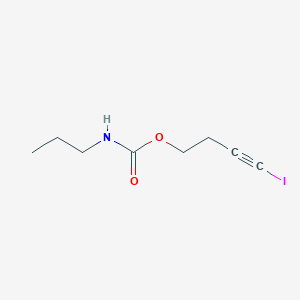
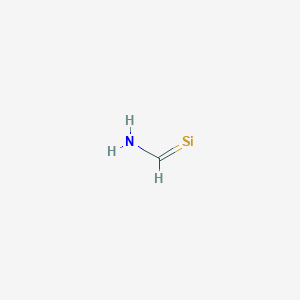
![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)
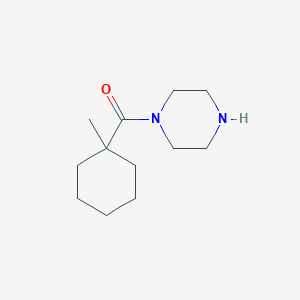
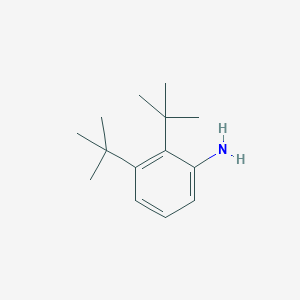
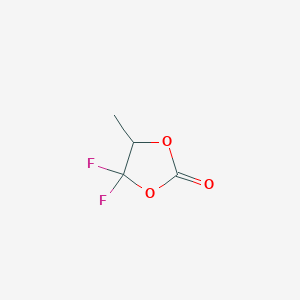
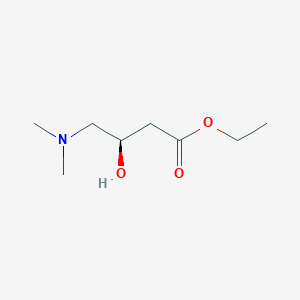
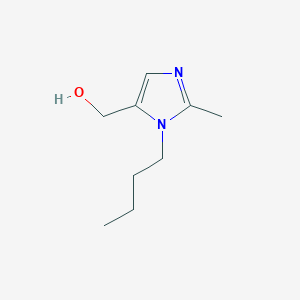
![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)
